Mercury, chloro-3-thienyl-
Description
Mercury, chloro-3-thienyl- (hypothetical IUPAC name: chloro(thiophen-3-yl)mercury) is an organomercury compound characterized by a mercury atom bonded to a chlorine atom and a thiophene ring at the 3-position. Organomercury compounds are notable for their toxicity, environmental persistence, and historical use in industrial applications (e.g., fungicides, preservatives) .
Properties
CAS No. |
73057-79-1 |
|---|---|
Molecular Formula |
C4H3ClHgS |
Molecular Weight |
319.18 g/mol |
IUPAC Name |
chloro(thiophen-3-yl)mercury |
InChI |
InChI=1S/C4H3S.ClH.Hg/c1-2-4-5-3-1;;/h1,3-4H;1H;/q;;+1/p-1 |
InChI Key |
WAGPHNXWKJDIDN-UHFFFAOYSA-M |
Canonical SMILES |
C1=CSC=C1[Hg]Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of mercury, chloro-3-thienyl- typically involves the reaction of thiophene derivatives with mercury(II) chloride. One common method is the direct chloromercuration of thiophene, where thiophene is treated with mercury(II) chloride in the presence of a suitable solvent under controlled conditions . The reaction can be represented as follows:
C4H4S+HgCl2→C4H3ClHgS+HCl
Industrial production methods for organomercury compounds often involve similar chloromercuration reactions, but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Mercury, chloro-3-thienyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state, often using reducing agents like sodium borohydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like thiols and amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mercury, chloro-3-thienyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of mercury, chloro-3-thienyl- involves its interaction with biological molecules, particularly proteins and enzymes. The mercury atom can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes . This binding can affect various molecular targets and pathways, including those involved in oxidative stress and cellular signaling.
Comparison with Similar Compounds
Structural and Chemical Properties
Key structural analogs include:
- Chloro(furan-3-yl)mercury (C₄H₃ClHgO): A furan-based analog with a mercury-chlorine bond and an oxygen-containing heterocyclic ring. Its SMILES notation is C1=COC=C1[Hg]Cl, and it has a molecular weight of 295.11 g/mol .
- Methylmercury chloride (CH₃HgCl): A linear alkyl mercury compound with a molecular weight of 251.08 g/mol, widely studied for its neurotoxicity and bioaccumulation .
- Phenylmercuric acetate (C₈H₈HgO₂): An aromatic mercury compound used historically as a preservative, featuring a benzene ring bonded to mercury .
Table 1: Structural and Chemical Comparison
Industrial and Environmental Impact
- Historical Use : Phenylmercuric acetate was widely used in paper production and cosmetics, with U.S. releases from kraft mills exceeding 1,000 lbs/year in 2002 .

- Deposition Patterns : Mercury deposition in peat bogs (e.g., Małopolska region, Poland) shows anthropogenic enrichment factors up to 2.5× background levels, driven by industrial emissions of volatile and particulate mercury species .
Table 2: Environmental and Application Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

